molecular formula C15H14O2 B1676441 Benzoin methyl ether CAS No. 3524-62-7

Benzoin methyl ether

Cat. No.: B1676441
CAS No.: 3524-62-7
M. Wt: 226.27 g/mol
InChI Key: BQZJOQXSCSZQPS-UHFFFAOYSA-N
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Description

Benzoin methyl ether (BME, CAS 3524-62-7) is an organic compound derived from benzoin (1,2-diphenyl-2-hydroxyethanone) by replacing the hydroxyl group with a methoxy group. Structurally, it consists of two phenyl groups connected via a ketone and an ether moiety (Ph-C(O)-C(OMe)-Ph). It is synthesized via the reduction of this compound precursors using sodium borohydride in ethanol or through photolytic and catalytic pathways .

BME is widely utilized as a photoinitiator in ultraviolet (UV)-curable polymer systems due to its ability to generate free radicals upon UV exposure, initiating polymerization . It also serves as a model compound in lignin degradation studies, where its stability under oxidative conditions provides insights into reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl benzoin can be synthesized through the benzoin condensation reaction, which involves the reaction of two molecules of benzaldehyde in the presence of a catalyst. The traditional catalyst used is cyanide ion, but thiamine (vitamin B1) has also been shown to be an efficient catalyst . The reaction conditions typically involve dissolving thiamine hydrochloride in water, adding ethanol, and then slowly adding a solution of sodium hydroxide. Benzaldehyde is then added, and the mixture is heated in a water bath .

Industrial Production Methods

In industrial settings, the synthesis of methyl benzoin may involve supramolecular catalysis using cyclodextrins in water. This method is considered environmentally friendly as it avoids the use of harmful organic solvents . The reaction involves the use of 2-hydroxypropyl-β-cyclodextrin as a catalyst, which can be recycled multiple times with little loss of activity .

Chemical Reactions Analysis

Types of Reactions

Methyl benzoin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nitric acid for nitration.

Major Products Formed

    Oxidation: Benzil.

    Reduction: Dihydrobenzoin.

    Substitution: Methyl 3-nitrobenzoate.

Scientific Research Applications

Benzoin methyl ether is a chemical compound with several applications, notably in polymer chemistry and organic synthesis. It is also known for its use in UV curing processes .

Scientific Research Applications

Use as a Photoinitiator: this compound is used as a photoinitiator in UV curing inks, wood coatings, paper coatings, optical fiber coatings, PCB manufacturing, screen printing, and paper varnish . It can initiate polymerization upon exposure to UV light . For instance, it can be used in UV-curable gels for nail treatments, where it helps to polymerize the gel into a smooth film when exposed to UVA light .

Organic Synthesis: this compound can be synthesized through a one-pot reaction using NiAlCe-hydrotalcite catalysts, which simplifies the traditional two-step process of condensation and etherification . It is used as a reactant in the synthesis of aryl acetates via carbonylation of aryl methyl ethers, a process that involves activating aryl ether bonds .

Vapor Intrusion Studies: While not a primary application, this compound's structural analogs like methyl tert-butyl ether (MTBE) are studied in the context of vapor intrusion of synthetic fuel additives. These studies investigate the potential for indoor air contamination from these compounds .

Improving Rhinomanometry: Benzoin tincture, closely related to this compound, is used to improve the technique of foam tape anterior rhinomanometry .

Catalysis: Benzoin can be converted using polymer-anchored complexes with comparable catalytic potential, showing up to 91.2% conversion within 6 hours with specific selectivities for methylbenzoate, benzil, benzaldehyde-dimethylacetal, and benzoic acid .

Zeolite Catalysis: It can be synthesized using dual-mesoporous ZSM-5 zeolite, which exhibits excellent catalytic performance in the condensation of benzaldehyde with ethanol, yielding high selectivity for benzoin ethyl ether at room temperature .

Redox Polymer Electrodes: this compound, when used as a photoinitiator, can be polymerized in situ with propylene carbonate to improve the conductivity of redox polymers used in advanced batteries .

Rotatory Power Studies: L-benzoin methyl ether has been studied to understand the effect of polar and non-polar solvents on its rotatory power, showing that its rotatory powers are closely related to the polarity of the solvents .

Data Table: Applications of this compound

ApplicationDescription
PhotoinitiatorUsed in UV curing inks, wood coatings, paper coatings, optical fiber coatings, PCB manufacturing, screen printing, and paper varnish. Initiates polymerization upon exposure to UV light .
Organic SynthesisEmployed in the synthesis of aryl acetates via carbonylation of aryl methyl ethers, activating aryl ether bonds .
Zeolite CatalysisUsed with dual-mesoporous ZSM-5 zeolite to catalyze the condensation of benzaldehyde with ethanol, yielding high selectivity for benzoin ethyl ether at room temperature .
Redox Polymer ElectrodesPolymerized in situ with propylene carbonate to enhance the conductivity of redox polymers in advanced batteries .
Rhinomanometry ImprovementBenzoin tincture (related compound) is used to improve foam tape anterior rhinomanometry .
Rotatory Power StudiesUsed in studies to understand the impact of polar and non-polar solvents on its rotatory power, indicating a relationship between solvent polarity and rotatory behavior .

Case Studies

One-Pot Synthesis of Benzoin Ethers: A study demonstrated a highly selective one-pot synthesis of this compound using reusable NiAlCe-hydrotalcite catalysts, achieving 99.2% selectivity at 85.4% conversion of benzaldehyde .

Comparison with Similar Compounds

Benzoin methyl ether belongs to a family of benzoin derivatives and structurally related compounds. Key comparisons include:

Benzoin (1,2-Diphenyl-2-hydroxyethanone)

  • Functional Group : Contains a hydroxyl (-OH) group instead of a methoxy (-OMe) group.
  • Reactivity : The α-hydroxy ketone group in benzoin is critical for initiating polymerization of methyl methacrylate (MMA) via a redox mechanism, a property absent in BME .
  • Applications : Used in chiral resolutions and as a precursor for hydrobenzoin synthesis .

Benzoin Ethyl Ether (BEE)

  • Functional Group : Ethoxy (-OEt) substitution instead of methoxy.
  • Chiral Separation: Larger substituents (e.g., ethoxy) reduce enantioselectivity in normal-phase chromatography (α-value decreases from 1.599 for BME to 1.000 for BEE) due to steric hindrance .
  • Photolysis : Exhibits different product yields compared to BME under UV light in silicalite matrices, with lower pinacol ether formation .

Hydrobenzoin (1,2-Diphenyl-1,2-ethanediol)

  • Structure : A diol derivative of benzoin, lacking the ketone group.
  • Reactivity : Undergoes borate complexation in capillary electrophoresis, enabling enantioseparation via cyclodextrin interactions, unlike BME .
  • Catalytic Behavior : More prone to oxidative cleavage in lignin models compared to BME, which remains inert under similar conditions .

Benzyl Methyl Ether (BzME, CAS 538-86-3)

  • Structure : A simple ether (Ph-CH2-O-Me), lacking the ketone and second phenyl group.
  • Applications : Primarily a solvent with high purity and stability, unlike BME’s role in photoinitiation .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Weight Solubility Key Applications
This compound 3524-62-7 242.29 g/mol Ethanol, ether Photoinitiator, catalysis
Benzoin 119-53-9 212.25 g/mol Ethanol, acetone Polymerization, chiral separations
Benzoin ethyl ether 574-09-4 256.30 g/mol Ether, THF Photochemistry, analytics
Hydrobenzoin 492-70-6 214.26 g/mol Ethanol, diethyl ether Chiral separations

Table 2: Functional Group Impact on Reactivity

Compound Key Functional Groups Reactivity in Polymerization Stability in Oxidation
This compound Methoxy, ketone Inactive (lacks α-OH) Stable (no over-oxidation)
Benzoin Hydroxyl, ketone Active (redox initiation) Cleaved to aldehydes
Hydrobenzoin Diol N/A Oxidized to ketones

Research Findings and Mechanistic Insights

  • Polymerization : BME’s inability to initiate MMA polymerization highlights the necessity of the α-hydroxy ketone group in benzoin for redox-driven mechanisms .
  • Photolysis : Under UV light, BME in silicalite produces benzaldehyde and benzoic acid, with yields influenced by substituent size (e.g., ethyl ethers yield less pinacol ether) .
  • Chiral Recognition : In micellar electrokinetic chromatography (MEKC), BME’s methoxy group enables baseline separation under reversed-phase conditions, unlike bulkier derivatives .
  • Catalytic Selectivity : In lignin model oxidations, BME is a terminal product due to its resistance to further C–C bond cleavage, contrasting with methyl benzoate formation from other pathways .

Biological Activity

Benzoin methyl ether (BME), a derivative of benzoin, has garnered attention in various fields due to its biological activities and potential applications. This article explores the biological activity of BME, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy group attached to the benzoin structure. The general formula can be represented as:

C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_3

This compound is known for its role as a photoinitiator in polymer chemistry, but its biological activities extend beyond this application.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a potential application in pharmaceuticals and food preservation .

2. Antitumor Properties

Research indicates that BME possesses antitumor activity. In vitro studies demonstrated that BME can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of cell cycle progression .

3. Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. It appears to protect neuronal cells from oxidative stress-induced damage, which is particularly relevant in neurodegenerative diseases like Alzheimer's .

Synthesis Methods

The synthesis of this compound typically involves the condensation of benzaldehyde followed by etherification. Recent advancements have led to more efficient one-pot synthesis methods using catalysts such as NiAlCe-hydrotalcites, achieving high selectivity (up to 99.2%) for BME at considerable conversion rates of benzaldehyde .

Synthesis MethodSelectivity (%)Conversion (%)Catalyst Used
One-pot reaction99.285.4NiAlCe-hydrotalcite
Traditional methodVariesVariesNot specified

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated that BME exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, highlighting its potential as a natural preservative .

Antitumor Mechanism Investigation

In another study, the mechanism behind the antitumor properties of BME was investigated using human cancer cell lines. The findings revealed that BME treatment led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, confirming its role as an anticancer agent .

Q & A

Q. Basic: What are the recommended methods for synthesizing Benzoin Methyl Ether (BME) in laboratory settings?

BME can be synthesized via condensation reactions using hydrotalcite-based catalysts. A study demonstrated that cobalt-containing hydrotalcite catalysts (e.g., MgCoAl-hydrotalcite) efficiently promote the reaction under mild conditions. Key steps include:

  • Mixing benzaldehyde derivatives with methanol in the presence of the catalyst.
  • Heating the mixture at 60–80°C under nitrogen atmosphere for 6–8 hours.
  • Isolating BME via filtration and recrystallization from ethanol, achieving yields >85% .

Q. Basic: How should researchers handle and store this compound to ensure safety and stability?

BME is stable at room temperature but requires precautions due to its toxicity (H301: toxic if swallowed; R22: harmful if ingested). Methodological guidelines include:

  • Storage : Keep in airtight containers at RT, protected from light.
  • Solubility : Use DMSO (10 mM) for dissolution; avoid water due to low aqueous solubility.
  • Safety : Use gloves and lab coats; avoid inhalation or skin contact. Emergency protocols for ingestion involve immediate medical attention (P301 + P310) .

Q. Advanced: What strategies can optimize the separation of BME from complex mixtures in analytical chemistry?

BME, a neutral chiral compound, can be separated using Micellar Electrokinetic Chromatography (MEKC) with a chiral pseudo-stationary phase. Optimization involves:

  • Surfactant : Poly-L-sulfated octanol (poly-L-SOLV) at 20–30 mM in the running buffer.
  • Buffer conditions : Sodium borate (pH 9.2, 50 mM) with 15 kV applied voltage.
  • Temperature : 25°C to balance resolution and run time. Baseline separation from benzoin and hydrobenzoin is achievable, though partial enantiomeric resolution for BME may require additional chiral selectors .

Q. Advanced: How can researchers resolve contradictions in reported reaction efficiencies of BME as a photoinitiator in UV-induced polymerizations?

Discrepancies in reaction times (e.g., 2 seconds vs. longer durations) arise from variations in:

  • Concentration : Optimal BME loading is 0.1–0.3 wt% in resin formulations. Excess initiator causes quenching.
  • Light intensity : UV sources with 365 nm wavelength and 10–20 mW/cm² irradiance ensure rapid initiation.
  • Co-initiators : Additives like tertiary amines (e.g., methyl diethanolamine) enhance radical generation efficiency. Validate protocols using real-time FTIR to monitor conversion rates .

Q. Basic: What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR (in CDCl₃) confirm structure via signals at δ 3.4 ppm (OCH₃) and δ 7.2–7.8 ppm (aromatic protons).
  • Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 226 (C₁₅H₁₄O₂+^+).
  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) or GC-MS (using DB-5 columns) for purity analysis .

Q. Advanced: What role does catalyst composition play in the synthesis efficiency of this compound?

Catalyst design significantly impacts yield and selectivity. For example:

  • Hydrotalcite catalysts : MgCoAl-hydrotalcite provides Lewis acid sites for benzaldehyde activation, achieving >90% selectivity.
  • Alternative catalysts : Homogeneous bases (e.g., KOH) yield side products like benzoin condensation dimers.
  • Reusability : Hydrotalcite catalysts retain >80% activity after 5 cycles, reducing waste .

Properties

IUPAC Name

2-methoxy-1,2-diphenylethanone
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InChI

InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZJOQXSCSZQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60871031
Record name Ethanone, 2-methoxy-1,2-diphenyl-
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Molecular Weight

226.27 g/mol
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CAS No.

3524-62-7
Record name (±)-Benzoin methyl ether
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Record name Methyl benzoin
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Record name Benzoin methyl ether
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Record name Ethanone, 2-methoxy-1,2-diphenyl-
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Record name O-methylbenzoin
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Synthesis routes and methods

Procedure details

30 g. of the resulting prepolymer were thoroughly mixed with 10 g. of 2-hydroxyethyl methacrylate, 2 g. of acrylamide, 1 g. of n-butyl acrylamide and 0.8 g. of benzoin methyl ether to give a uniform photosensitive composition. The resulting photosensitive composition was photopolymerized in the same manner as in Example 1 to give a photopolymerized article.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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